molecular formula C18H23N5O5 B12380271 Me-Tet-PEG2-COOH

Me-Tet-PEG2-COOH

Cat. No.: B12380271
M. Wt: 389.4 g/mol
InChI Key: FLJWYRUCTSWYAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG2-COOH involves the incorporation of a tetrazine group into a PEG linker. The tetrazine group is known for its high reactivity and specificity in bioorthogonal chemistry. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently .

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG2-COOH primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it suitable for bioorthogonal applications .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent bond between the tetrazine and TCO groups. This reaction is utilized in the formation of ADCs and other bioconjugates .

Scientific Research Applications

Me-Tet-PEG2-COOH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Me-Tet-PEG2-COOH involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units enhance the solubility and stability of the conjugates, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me-Tet-PEG2-COOH is unique due to its specific combination of a tetrazine group and two PEG units, which provides a balance of reactivity, solubility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugates .

Properties

Molecular Formula

C18H23N5O5

Molecular Weight

389.4 g/mol

IUPAC Name

3-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]propanoic acid

InChI

InChI=1S/C18H23N5O5/c1-13-20-22-18(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-27-10-11-28-9-7-17(25)26/h2-5H,6-12H2,1H3,(H,19,24)(H,25,26)

InChI Key

FLJWYRUCTSWYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCC(=O)O

Origin of Product

United States

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